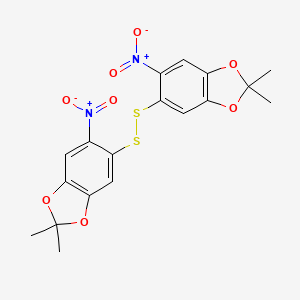
5,5'-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole): is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) typically involves the reaction of 2,2-dimethyl-6-nitro-2H-1,3-benzodioxole with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzodioxoles.
Scientific Research Applications
5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) involves the interaction of its disulfide bonds and nitro groups with various molecular targets. The disulfide bonds can undergo redox reactions, while the nitro groups can participate in electron transfer processes. These interactions can affect the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dithiobis(2-nitrobenzoic acid): Known for its use as Ellman’s reagent in the quantification of thiol groups.
Bis(3-carboxy-4-nitrophenyl) disulfide: Another compound with disulfide bonds and nitro groups.
Uniqueness
5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) is unique due to its specific structural arrangement, which combines the properties of disulfide bonds and nitro groups in a single molecule. This makes it particularly useful in applications requiring both redox activity and electron transfer capabilities .
Properties
CAS No. |
61588-41-8 |
|---|---|
Molecular Formula |
C18H16N2O8S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[(2,2-dimethyl-6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-2,2-dimethyl-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C18H16N2O8S2/c1-17(2)25-11-5-9(19(21)22)15(7-13(11)27-17)29-30-16-8-14-12(6-10(16)20(23)24)26-18(3,4)28-14/h5-8H,1-4H3 |
InChI Key |
MJKUMQOMPYUSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SSC3=CC4=C(C=C3[N+](=O)[O-])OC(O4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


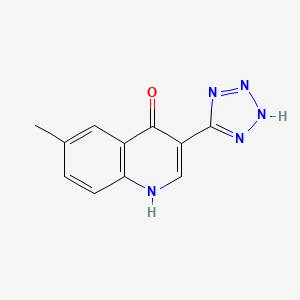
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
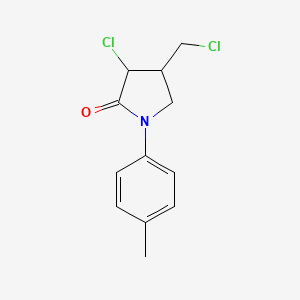
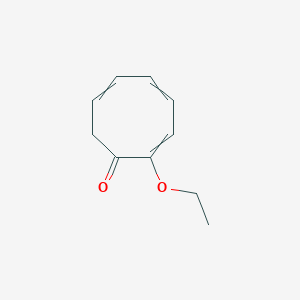
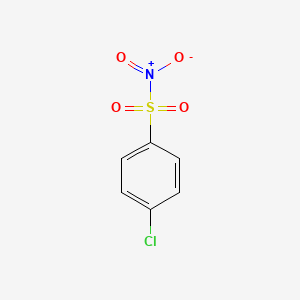
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
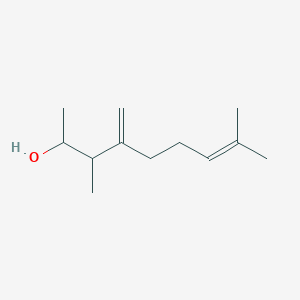
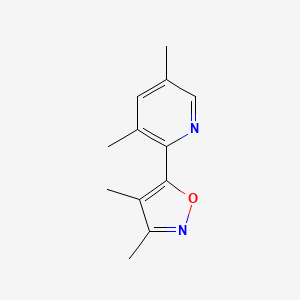
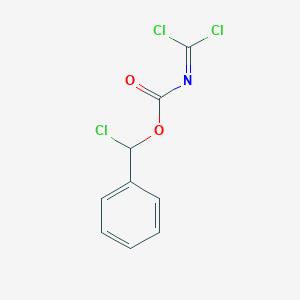
![[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid](/img/structure/B14579390.png)
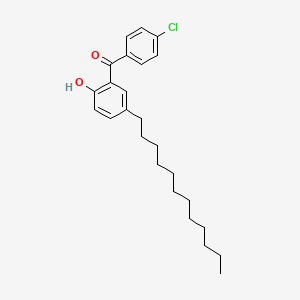
![Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-](/img/structure/B14579396.png)

![(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14579413.png)
